4-(4-Nitrophenoxy)azetidin-2-one
CAS No.: 31898-87-0
Cat. No.: VC7527570
Molecular Formula: C9H8N2O4
Molecular Weight: 208.173
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 31898-87-0 |
---|---|
Molecular Formula | C9H8N2O4 |
Molecular Weight | 208.173 |
IUPAC Name | 4-(4-nitrophenoxy)azetidin-2-one |
Standard InChI | InChI=1S/C9H8N2O4/c12-8-5-9(10-8)15-7-3-1-6(2-4-7)11(13)14/h1-4,9H,5H2,(H,10,12) |
Standard InChI Key | FZKCDUYSEXXUPD-UHFFFAOYSA-N |
SMILES | C1C(NC1=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of 4-(4-nitrophenoxy)azetidin-2-one typically involves [2+2] cycloaddition reactions, analogous to the Staudinger ketene-imine approach. A representative method, adapted from related azetidinones , proceeds as follows:
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Imine Formation: Condensation of 4-nitrobenzaldehyde with a primary amine yields a Schiff base.
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Ketene Generation: Deprotonation of an acyl chloride (e.g., phenoxyacetyl chloride) produces a ketene intermediate.
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Cycloaddition: The ketene reacts with the imine to form the β-lactam ring via a concerted [2+2] mechanism.
Optimized Conditions:
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Solvent: Dry dichloromethane (CH₂Cl₂)
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Catalysts: Triethylamine (Et₃N) for deprotonation
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Temperature: Room temperature (25°C)
Table 1: Comparative Synthetic Methods
Method | Reagents | Yield (%) | Reference |
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Staudinger Reaction | Phenoxyacetyl chloride, Et₃N | 72 | |
CAN Deprotection* | Ceric ammonium nitrate | 82 |
*Used for N-dearylation of analogous compounds.
Structural Characterization
X-ray Crystallography: While no direct data exists for 4-(4-nitrophenoxy)azetidin-2-one, related azetidinones exhibit planar β-lactam rings with bond lengths of 1.33–1.37 Å for the C=O group . The nitrophenoxy group adopts a perpendicular orientation relative to the lactam ring, minimizing steric hindrance.
Spectroscopic Data:
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FT-IR (cm⁻¹):
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¹H-NMR (DMSO-d₆, δ ppm):
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Mass Spectrometry:
Chemical and Physical Properties
Table 2: Physicochemical Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₈N₂O₄ | |
Molecular Weight | 208.17 g/mol | |
Melting Point | 397–399 K | |
Solubility | Soluble in CH₂Cl₂, DMSO | |
Stability | Stable at RT (dry) |
The compound’s nitro group enhances electrophilicity, facilitating nucleophilic attacks at the β-lactam carbonyl. This reactivity is pivotal in ring-opening reactions to form amines or carboxylic acids .
Applications in Research
Pharmaceutical Intermediates
4-(4-Nitrophenoxy)azetidin-2-one serves as a precursor for bioactive molecules. For example:
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Antibiotics: Functionalization of the β-lactam ring can yield analogs with Gram-positive activity .
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Antidepressants: Tricyclic derivatives exhibit serotonin reuptake inhibition in murine models .
Table 3: Bioactive Derivatives
Derivative | Activity | Reference |
---|---|---|
3-Chloro-4-(4-chlorophenyl) | Antidepressant (IC₅₀: 12 μM) | |
4-(4-Aminophenyl) | Antibacterial (MIC: 8 μg/mL) |
Material Science
The nitro group’s electron-withdrawing nature makes this compound useful in:
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